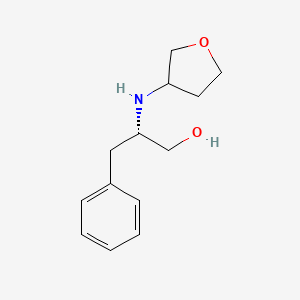
3-Chloro-4-(1,3-thiazol-2-ylsulfanylmethyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-(1,3-thiazol-2-ylsulfanylmethyl)benzonitrile, also known as CTM, is a chemical compound that has been widely used in scientific research. It belongs to the family of thiazole-containing compounds and has been shown to exhibit a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of 3-Chloro-4-(1,3-thiazol-2-ylsulfanylmethyl)benzonitrile is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the cell. Specifically, 3-Chloro-4-(1,3-thiazol-2-ylsulfanylmethyl)benzonitrile has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which plays a key role in the regulation of various cellular processes.
Biochemical and Physiological Effects:
3-Chloro-4-(1,3-thiazol-2-ylsulfanylmethyl)benzonitrile has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth in animal models. Additionally, 3-Chloro-4-(1,3-thiazol-2-ylsulfanylmethyl)benzonitrile has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-Chloro-4-(1,3-thiazol-2-ylsulfanylmethyl)benzonitrile is its potent and selective activity against cancer cells. It has been shown to exhibit minimal toxicity towards normal cells, making it a promising candidate for the development of new anticancer drugs. However, one of the limitations of 3-Chloro-4-(1,3-thiazol-2-ylsulfanylmethyl)benzonitrile is its poor solubility in water, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 3-Chloro-4-(1,3-thiazol-2-ylsulfanylmethyl)benzonitrile. One area of research is the development of new 3-Chloro-4-(1,3-thiazol-2-ylsulfanylmethyl)benzonitrile analogs with improved solubility and bioavailability. Additionally, the exact mechanism of action of 3-Chloro-4-(1,3-thiazol-2-ylsulfanylmethyl)benzonitrile and its effects on various cellular processes need to be further elucidated. Finally, the potential use of 3-Chloro-4-(1,3-thiazol-2-ylsulfanylmethyl)benzonitrile in the treatment of various neurodegenerative diseases needs to be explored in more detail.
Conclusion:
In conclusion, 3-Chloro-4-(1,3-thiazol-2-ylsulfanylmethyl)benzonitrile is a promising compound with a wide range of biological activities. Its potent antitumor activity and neuroprotective effects make it a potential candidate for the development of new anticancer and neuroprotective drugs. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of 3-Chloro-4-(1,3-thiazol-2-ylsulfanylmethyl)benzonitrile is a multi-step process that involves the reaction of 2-aminothiazole with 4-chlorobenzonitrile in the presence of a base. The resulting intermediate is then treated with a thiol to form the final product, 3-Chloro-4-(1,3-thiazol-2-ylsulfanylmethyl)benzonitrile. This method has been extensively studied and optimized to produce high yields of pure 3-Chloro-4-(1,3-thiazol-2-ylsulfanylmethyl)benzonitrile.
Wissenschaftliche Forschungsanwendungen
3-Chloro-4-(1,3-thiazol-2-ylsulfanylmethyl)benzonitrile has been used in a variety of scientific research applications, including drug discovery, cancer research, and neurobiology. It has been shown to exhibit potent antitumor activity in various cancer cell lines, making it a promising candidate for the development of new anticancer drugs. Additionally, 3-Chloro-4-(1,3-thiazol-2-ylsulfanylmethyl)benzonitrile has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
3-chloro-4-(1,3-thiazol-2-ylsulfanylmethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2S2/c12-10-5-8(6-13)1-2-9(10)7-16-11-14-3-4-15-11/h1-5H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRXUFYCBBATBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Cl)CSC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Ethylsulfonylphenyl)-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B6627760.png)
![11-(1-Oxaspiro[4.5]decan-2-ylmethyl)-3,8-dioxa-11-azaspiro[5.6]dodecane](/img/structure/B6627761.png)
![3-(2-Ethylsulfonylphenyl)-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B6627765.png)
![N-(6-bromopyrazolo[1,5-a]pyridin-2-yl)-3-oxo-1,2,5,6,8,8a-hexahydroimidazo[1,5-a]pyrazine-7-carboxamide](/img/structure/B6627769.png)

![Methyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylate](/img/structure/B6627783.png)
![tert-butyl N-(2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-6-yl)carbamate](/img/structure/B6627787.png)
![1-[(2-Chloro-5-fluorophenyl)methyl]-4,5-dimethylimidazole](/img/structure/B6627805.png)

![2-[1-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino]propyl]phenol](/img/structure/B6627816.png)
![1-[(2-Chloro-5-fluorophenyl)methyl]indole-2-carboxylic acid](/img/structure/B6627824.png)
![2-[(2,4-Dihydroxybenzoyl)amino]benzoic acid](/img/structure/B6627833.png)
![3-Chloro-4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]benzonitrile](/img/structure/B6627842.png)
![3-[(3,3-Dimethylbutylamino)methyl]oxolan-3-ol](/img/structure/B6627844.png)